molecular formula C11H11N3O2S2 B2555400 2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide CAS No. 1155527-74-4

2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide

Cat. No. B2555400
M. Wt: 281.35
InChI Key: APTYMEKGLXQJJD-UHFFFAOYSA-N
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Description

2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.35. The purity is usually 95%.
BenchChem offers high-quality 2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ring Contraction and Photolytic Rearrangement

Research indicates that compounds with complex cyclic structures undergo ring contraction upon photoinduced rearrangement, a process valuable for synthesizing diverse molecular architectures. For instance, the triplet-sensitized irradiation of certain sultams results in tetracyclic sultam formation, highlighting the role of electronic rebonding pathways in structural transformations. This method offers a facile approach for achieving ring contraction of bridgehead sultams, essential for synthesizing molecules with potential biological activities (Dura & Paquette, 2006).

Stereocontrol in Molecular Construction

The stereochemical outcome of reactions involving cyclic systems is crucial for creating compounds with desired biological properties. Studies on the Prins-pinacol cyclization reactions have demonstrated that the stereochemistry of the resulting polycyclic products is influenced by the stereoelectronic effects of substituents, a principle that can be applied in designing molecules for specific functions (Overman & Tanis, 2010).

Solid-Phase Synthesis Techniques

The development of solid-phase synthesis techniques, such as the Pummerer cyclisation, enables the efficient construction of oxindoles and related heterocycles. This approach, which involves the attachment of alpha-sulfanyl N-aryl acetamides to resin, facilitates the traceless cleavage of products, illustrating the advancements in synthesizing heterocyclic compounds with potential therapeutic applications (McAllister et al., 2003).

Antimicrobial Compound Synthesis

The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aimed at developing antimicrobial agents, represents a significant area of research. Such studies involve creating diverse heterocyclic frameworks through reactions of key intermediates, leading to compounds with promising antibacterial and antifungal activities. This underscores the importance of structural complexity in designing molecules with specific biological activities (Darwish et al., 2014).

properties

IUPAC Name

2-(12-oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S2/c12-7(15)4-14-10(16)8-5-2-1-3-6(5)18-9(8)13-11(14)17/h1-4H2,(H2,12,15)(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTYMEKGLXQJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)acetamide

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